N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine

Description

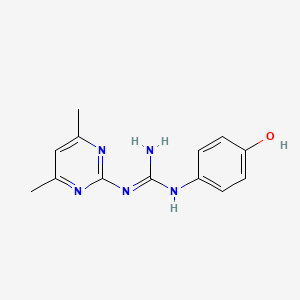

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-hydroxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(19)6-4-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUDVJOHRCQMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

Substitution with Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Coupling with Hydroxyphenyl Group: The final step involves coupling the pyrimidine derivative with a hydroxyphenyl group through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine would involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Bases like sodium hydride or acids like hydrochloric acid, depending on the nature of the substituent.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules in organic synthesis.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-hydroxyphenyl)guanidine exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its structure and functional groups.

Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or altering gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the guanidine core, impacting electronic properties, solubility, and intermolecular interactions. Key comparisons include:

Key Observations:

Electronic Effects: Hydroxyl (target) and methoxy (S13 ) groups are electron-donating, but the hydroxyl group’s H-bonding capability enhances solubility and solid-state interactions. Bromine () and phenoxy () substituents introduce steric and electronic perturbations, altering reactivity .

Solid-State Behavior: The hydroxyl group in the target compound likely forms intermolecular H-bonds similar to the benzothiazole analog (), which exhibits centrosymmetric dimers via N–H⋯N interactions . In contrast, methoxy or phenoxy substituents rely on weaker van der Waals or π-π stacking .

Biological Relevance : While direct data on the target compound’s bioactivity are absent, analogs like ECH-97 () show STAT3 inhibition, and sulfonamide-pyrimidine hybrids () exhibit antibacterial effects. Substituent polarity and H-bonding capacity are critical for target engagement .

Physicochemical Properties

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine (CAS No. 332074-04-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : C13H15N5O

- Molecular Weight : 257.30 g/mol

- CAS Number : 332074-04-1

The compound features a pyrimidine ring substituted with dimethyl groups and a hydroxyphenyl group attached to the guanidine moiety, which is critical for its biological activity.

Antioxidant Activity

Recent studies indicate that derivatives of guanidine compounds exhibit notable antioxidant properties. For instance, compounds similar to N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine showed significant free radical scavenging activity, which is vital for preventing oxidative stress-related diseases .

Antimicrobial Properties

Research has demonstrated that guanidine derivatives possess antimicrobial activity. In vitro evaluations revealed that certain structural modifications enhance their efficacy against various bacterial strains. For example, compounds with similar structural frameworks have been shown to outperform traditional antibiotics like ampicillin and streptomycin in inhibiting bacterial growth .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine have been explored in several cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in cancer cells without significantly affecting normal cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various guanidine derivatives, including N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine. The compound exhibited an IC50 value of 12 µM against the A431 skin cancer cell line, indicating promising potential as an anticancer agent .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine | 12 | A431 |

| Reference Drug (Doxorubicin) | 8 | A431 |

Antioxidant Evaluation

In another study focusing on antioxidant properties, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions .

Q & A

Basic: What are the recommended synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine?

Answer:

The synthesis typically involves a multi-step approach:

Core structure formation : React 4,6-dimethylpyrimidin-2-amine with a phenyl derivative (e.g., 4-hydroxyphenyl isocyanate) under basic conditions (triethylamine) to form the guanidine core via nucleophilic substitution .

Hydroxylation : If starting with a methoxy precursor (e.g., 4-methoxyphenyl), enzymatic or chemical deprotection (e.g., BBr₃ in dichloromethane) can introduce the hydroxyl group .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate high-purity product .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

Key techniques include:

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, identifying dihedral angles between aromatic rings and hydrogen-bonding networks .

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns (e.g., methyl groups at pyrimidinyl C4/C6, hydroxyl proton at δ ~9.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~312.2 for [M+H]⁺) .

Basic: What preliminary biological screening methods are used to assess its activity?

Answer:

- Enzyme inhibition assays : Test against targets like inducible nitric oxide synthase (iNOS) or HIV reverse transcriptase using fluorometric or colorimetric substrates (e.g., NADPH depletion for iNOS) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (IC₅₀ determination) .

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation strategies .

Advanced: How does the hydroxyl group influence its mechanism of action?

Answer:

The 4-hydroxyphenyl moiety enhances:

- Hydrogen bonding : Stabilizes interactions with enzyme active sites (e.g., iNOS heme cofactor) via H-bond donation .

- Metabolic stability : Compared to fluoro/methoxy analogs, the hydroxyl group reduces CYP450-mediated oxidation, improving pharmacokinetics in rodent models .

Methodology : - Molecular docking (AutoDock Vina) : Compare binding poses of hydroxyl vs. non-hydroxyl derivatives .

- Mutational analysis : Engineer enzymes with altered H-bond acceptors (e.g., iNOS mutants) to validate interaction sites .

Advanced: How to resolve contradictions in reported solubility and bioactivity data?

Answer:

Discrepancies may arise from:

- Crystallinity vs. amorphous forms : Use powder XRD to compare polymorphs; amorphous forms often show higher solubility but lower reproducibility .

- Assay conditions : Standardize buffer pH (e.g., iNOS activity is pH-sensitive) and serum content in cell-based assays .

Resolution strategy : - Comparative studies : Test analogs (e.g., acetylated hydroxyl group) under identical conditions to isolate structural effects .

Advanced: What biophysical techniques quantify its interaction with proteins?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., HIV RT) .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding .

- Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Advanced: How to optimize solubility without compromising bioactivity?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation to enhance aqueous solubility .

- Prodrug design : Acetylate the hydroxyl group (improves logP) and hydrolyze in vivo via esterases .

- Salt formation : React with HCl or citric acid to generate water-soluble salts .

Advanced: What structural modifications enhance selectivity for specific enzymes?

Answer:

- Pyrimidine ring substitution : Introduce electron-withdrawing groups (e.g., Cl at C5) to modulate electron density and target affinity .

- Guanidine side-chain elongation : Replace phenyl with phenoxyethyl groups to sterically block off-target binding .

Validation : - QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Advanced: How to model its binding dynamics computationally?

Answer:

- Molecular dynamics (GROMACS) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .

- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs with minor structural changes .

Advanced: What crystallographic challenges arise in resolving its structure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.